

Evobrutinib blood-brain barrier permeability studies

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Compound Focus: Evobrutinib

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Evidence of BBB Penetration

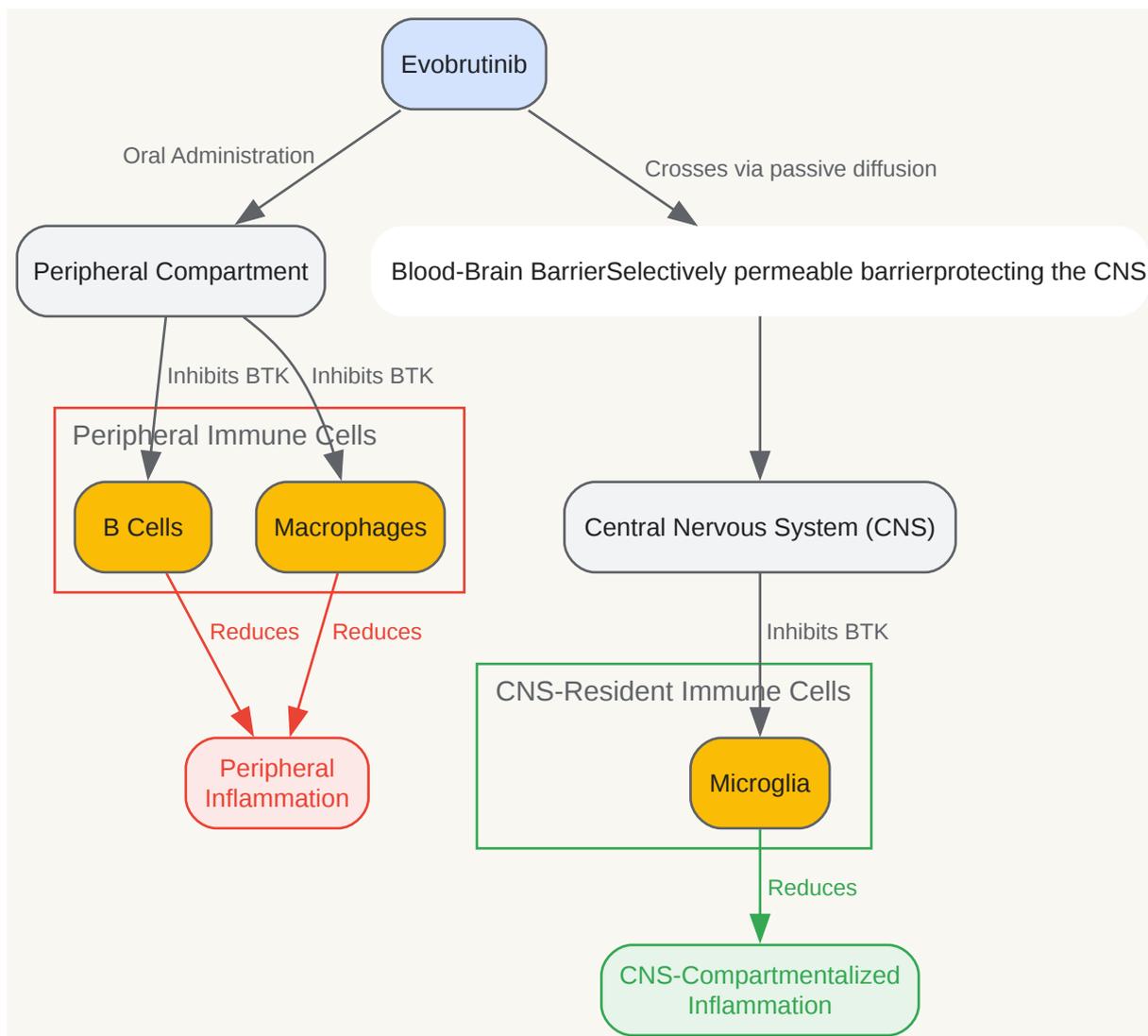
The following table summarizes the key studies and findings that demonstrate **evobrutinib**'s ability to penetrate the BBB.

Study / Report	Key Finding on BBB Permeability	Context and Evidence
Phase II Open-Label Extension (OLE) & CSF Sub-study [1]	Detected in the cerebrospinal fluid (CSF) of all sub-study patients.	Direct measurement; concentrations in CSF were similar to those in plasma, providing quantitative evidence of CNS penetration.
Preclinical & Clinical Trial Descriptions [2] [3]	Described as a "CNS-penetrant" and "oral, CNS-penetrating" BTK inhibitor.	Characterized as such based on its pharmacokinetic properties and efficacy in CNS disease models (e.g., multiple sclerosis, ischemic stroke).
Preclinical Study in Ischemic Stroke [2]	Mitigates neuroinflammation after ischemic stroke by acting on microglia within the brain.	Its efficacy in modulating microglial function <i>in vivo</i> provides indirect functional evidence of BBB penetration.

Mechanism and Broader Context of BBB Permeability

Evobrutinib's design is central to its ability to reach the brain. It is a small molecule drug, a characteristic that generally favors BBB penetration [2]. Its primary mechanism is the highly selective inhibition of Bruton's tyrosine kinase (BTK), an enzyme expressed in immune cells like B cells and microglia (the resident immune cells of the CNS) [2] [1].

The diagram below illustrates how **evobrutinib**'s ability to cross the BBB allows it to target both peripheral and central nervous system inflammation.



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Evobrutinib crosses the BBB to target inflammation in both peripheral and central nervous system compartments.

Experimental Methodologies from Key Studies

The evidence for **evobrutinib**'s BBB permeability and action comes from specific experimental models.

Experimental Area	Methodology Description
CSF Measurement (Human)	A sub-study within a Phase II clinical trial collected cerebrospinal fluid (CSF) and plasma samples from patients. The concentration of evobrutinib was measured in both using techniques like liquid chromatography-mass spectrometry (LC-MS) to calculate the CSF-to-plasma ratio [1].
In Vivo Model (Mouse)	The middle cerebral artery occlusion (MCAO) model was used to induce ischemic stroke in male C57BL/6 mice. Evobrutinib was administered orally. Its effects were assessed by measuring the reduction in infarct volume (via TTC staining), improved neurological recovery, and observation of inhibited M1 microglial polarization, indicating direct action within the brain [2].
In Vitro Model (Cell)	Primary mouse microglia were cultured and subjected to oxygen-glucose deprivation (OGD) to simulate ischemic conditions. The impact of evobrutinib on microglial polarization and the TLR4/Myd88/NF-κB signaling pathway was analyzed using techniques like Western Blot, flow cytometry, and qPCR [2].

Significance in Drug Development

The confirmed BBB permeability of **evobrutinib** is a significant differentiator in the field of BTK inhibitors and neurology because it allows the drug to target **chronic, CNS-compartmentalized inflammation** (often called "smoldering" inflammation) [1] [3]. This type of inflammation, driven by resident microglia and infiltrated immune cells behind the BBB, is believed to contribute to silent disease progression in conditions like multiple sclerosis, independent of acute relapses [1]. By modulating microglial activity directly in the

brain, **evobrutinib** has the potential to address this underlying progression, an area of high unmet need in neuroinflammatory diseases [2] [3].

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